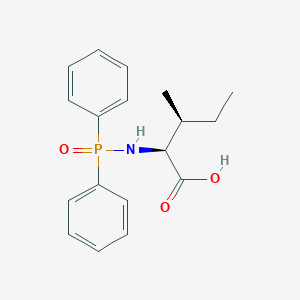

N-(Diphenylphosphoryl)-L-isoleucine

Description

Properties

CAS No. |

62056-90-0 |

|---|---|

Molecular Formula |

C18H22NO3P |

Molecular Weight |

331.3 g/mol |

IUPAC Name |

(2S,3S)-2-(diphenylphosphorylamino)-3-methylpentanoic acid |

InChI |

InChI=1S/C18H22NO3P/c1-3-14(2)17(18(20)21)19-23(22,15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-14,17H,3H2,1-2H3,(H,19,22)(H,20,21)/t14-,17-/m0/s1 |

InChI Key |

NCXFFBKXLYOVNU-YOEHRIQHSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)O)NP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |

Canonical SMILES |

CCC(C)C(C(=O)O)NP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S,3S)-2-((Diphenylphosphoryl)amino)-3-methylpentanoic acid typically involves the following steps:

Formation of the Amino Acid Backbone: The starting material is usually a chiral amino acid, such as L-valine, which provides the necessary stereochemistry.

Introduction of the Diphenylphosphoryl Group: This step involves the reaction of the amino acid with diphenylphosphoryl chloride in the presence of a base, such as triethylamine, to form the diphenylphosphoryl amide derivative.

Hydrolysis: The final step involves the hydrolysis of the amide to yield the desired (2S,3S)-2-((Diphenylphosphoryl)amino)-3-methylpentanoic acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: (2S,3S)-2-((Diphenylphosphoryl)amino)-3-methylpentanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phosphine oxides.

Reduction: Reduction reactions can convert the diphenylphosphoryl group to diphenylphosphine.

Substitution: Nucleophilic substitution reactions can replace the diphenylphosphoryl group with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.

Major Products:

Oxidation: Phosphine oxides.

Reduction: Diphenylphosphine derivatives.

Substitution: Various substituted amino acids.

Scientific Research Applications

(2S,3S)-2-((Diphenylphosphoryl)amino)-3-methylpentanoic acid has diverse applications in scientific research:

Chemistry: It is used as a chiral ligand in asymmetric synthesis and catalysis.

Biology: The compound serves as a building block for the synthesis of biologically active molecules.

Medicine: It is investigated for its potential as a pharmaceutical intermediate in drug development.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S,3S)-2-((Diphenylphosphoryl)amino)-3-methylpentanoic acid involves its interaction with specific molecular targets. The diphenylphosphoryl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The chiral centers play a crucial role in determining the stereochemical outcome of reactions and interactions with biological molecules.

Comparison with Similar Compounds

Structural Analogues: N-Acylated and N-Phthaloyl Amino Acids

N-(Diphenylphosphoryl)-L-isoleucine can be compared to other N-modified amino acid derivatives:

- N-[L-Isoleucine-(N-phtaloyl)]cytisine : This (–)-cytisine derivative features an L-isoleucine residue linked via a phthaloyl group. X-ray crystallography revealed weak hydrogen bonds and π···π interactions stabilizing its structure, with packing energies influenced by the bulky phthaloyl substituent . In contrast, the diphenylphosphoryl group in the target compound may enhance hydrophobicity and metal-coordination capacity.

- N-(3-Indolylacetyl)-L-Isoleucine: This derivative, listed in , substitutes the amino group with an indole-acetyl moiety. Such modifications alter solubility and biological activity compared to phosphorylated variants.

Key Differences :

Phosphorylated Amines and Coordination Chemistry

Compounds like N-(diphenylphosphoryl)-N-(4-methoxyphenyl)formamide () share the diphenylphosphoryl group but lack the amino acid backbone. These formamide derivatives exhibit moderate-to-high yields in synthesis and form stable crystals via P=O···H–N hydrogen bonds .

Lanthanide Coordination Complexes: highlights lanthanide complexes with CAPh ligands (e.g., N-(diphenylphosphoryl)benzamide), where the phosphoryl group facilitates luminescence via energy transfer to terbium/europium ions. This compound could similarly act as a ligand, with its amino acid side chain offering additional binding sites or steric effects .

Stereochemical Considerations

- L-Isoleucine vs. D-allo-Isoleucine: demonstrates that NMR spectroscopy can distinguish between L-isoleucine and its epimer, D-allo-isoleucine, in N-substituted derivatives. The stereochemistry of the target compound is critical for its biological activity and crystallization behavior, as seen in non-equimolar chiral systems (e.g., L-valine–L-isoleucine mixtures) .

- Comparison with L-Valine Derivatives : L-valine-based compounds (e.g., N-phthaloyl-L-valine) exhibit distinct crystal packing due to smaller side chains, whereas L-isoleucine’s bulkier structure may favor denser molecular arrangements .

Biological Activity

N-(Diphenylphosphoryl)-L-isoleucine, a chiral compound characterized by the presence of a diphenylphosphoryl group attached to an L-isoleucine backbone, has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and applications in various fields, supported by relevant data and case studies.

Overview of this compound

- Chemical Structure : The compound is defined as (2S,3S)-2-((Diphenylphosphoryl)amino)-3-methylpentanoic acid, featuring chiral centers that contribute to its stereochemical properties.

- CAS Number : 62056-90-0

- Molecular Formula : C16H18N1O3P

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The diphenylphosphoryl group can engage in hydrogen bonding and electrostatic interactions, enhancing the compound's binding affinity and specificity toward biological molecules. This interaction is crucial for its potential applications in drug design and synthesis.

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of phosphorus-containing compounds similar to this compound. For instance, a series of α-(diphenylphosphoryl) compounds were synthesized and tested for their antibacterial activity against various bacterial strains:

| Compound | MIC (µg/mL) | MBC (µg/mL) | Activity Against |

|---|---|---|---|

| 2a | 0.7 | 2.0 | Gram-positive |

| 2b | 1.0 | 2.1 | Gram-negative |

| 2c | 0.7 | 2.0 | Gram-positive |

| 2f | 1.2 | 2.1 | Gram-negative |

These compounds exhibited significant antibacterial activity, outperforming standard drugs such as ciprofloxacin, particularly against Gram-positive bacteria .

2. Effects on Amino Acid Metabolism

This compound's structural similarity to L-isoleucine suggests potential effects on amino acid metabolism. L-Isoleucine has been shown to reverse hyperammonemia-induced mitochondrial dysfunction in myotubes by providing substrates for energy production and TCA cycle intermediates. This indicates that derivatives like this compound may have similar metabolic benefits .

Case Study 1: Hyperammonemia Reversal

A study investigated the effects of L-isoleucine on hyperammonemia-induced impairments in myotubes from mice and human stem cells. Results demonstrated that L-isoleucine restored mitochondrial function and ATP synthesis, highlighting its therapeutic potential in metabolic disorders .

Case Study 2: Antimicrobial Efficacy

In another research project, novel α-(diphenylphosphoryl) compounds were synthesized and tested for their antibacterial properties against various strains of bacteria. The findings revealed that these compounds exhibited high antibacterial activity with MIC values significantly lower than those of standard treatments, suggesting their potential use as new antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the common methodologies for synthesizing and characterizing N-(Diphenylphosphoryl)-L-isoleucine?

- Synthesis : While direct synthesis protocols for this compound are not explicitly detailed in the provided evidence, analogous phosphorylated amino acid derivatives (e.g., N-(3-Indolylacetyl)-L-Isoleucine) are synthesized via phosphoramidite coupling or phosphorylation of the amino group using diphenylphosphoryl chloride under anhydrous conditions .

- Characterization : Techniques include:

- Mass Spectrometry (MS) : Collision-induced dissociation (CID) tandem MS can resolve fragmentation patterns, critical for distinguishing stereoisomers (e.g., L-isoleucine vs. L-allo-isoleucine) .

- X-ray Crystallography : Used to determine the binding conformation of phosphorylated isoleucine derivatives in enzyme active sites (e.g., in Lactobacillus buchneri isoleucine 2-epimerase) .

- Nuclear Magnetic Resonance (NMR) : For confirming stereochemistry and purity, referencing spectral libraries like NIST .

Q. How can researchers validate the stability of this compound under experimental conditions?

- Thermal Stability : Use differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA).

- Chemical Stability : Monitor hydrolysis or oxidation via HPLC or LC-MS under varying pH, temperature, and solvent conditions. For example, phosphorylated derivatives are prone to hydrolysis in acidic/basic environments, requiring inert atmospheres and anhydrous solvents .

- Storage : Store at –20°C in desiccated, amber vials to prevent degradation, as recommended for similar amino acid derivatives .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in stereochemical assignments of this compound derivatives?

- Combined Computational-Experimental Approaches :

- Computational Modeling : Density Functional Theory (DFT) simulations predict fragmentation pathways in MS, aiding in distinguishing L-isoleucine from its allo-isomer .

- Crystallographic Validation : Compare experimental X-ray structures (e.g., PLP-L-Ile bound to isoleucine 2-epimerase) with computational models to confirm stereochemistry .

Q. How does this compound interact with enzymatic systems, and what experimental designs are optimal for studying these interactions?

- Enzyme Binding Studies :

- Crystallography : Co-crystallize the compound with target enzymes (e.g., amino acid racemases) to resolve binding modes. For example, PLP-L-Ile forms a Schiff base with pyridoxal 5'-phosphate (PLP) in Lactobacillus buchneri isoleucine 2-epimerase .

- Kinetic Assays : Measure inhibition constants (Ki) using spectrophotometric or fluorometric assays under varied substrate concentrations .

Q. What advanced techniques are recommended for analyzing phosphorylation-induced conformational changes in this compound?

- Solid-State NMR (ssNMR) : Resolve tertiary structure changes in crystalline or amorphous phases.

- Molecular Dynamics (MD) Simulations : Model the compound’s flexibility and interaction with solvents or proteins, validated by experimental data from MS or crystallography .

- Infrared (IR) Spectroscopy : Compare spectra with unmodified L-isoleucine to identify phosphorylation-specific vibrations (e.g., P=O stretches near 1250 cm⁻¹) .

Data Contradiction and Reproducibility

Q. How should researchers address discrepancies in reported enzymatic inhibition data for phosphorylated isoleucine derivatives?

- Standardized Assay Conditions : Control variables such as pH, temperature, and cofactor concentrations (e.g., PLP levels in racemase assays) .

- Cross-Validation : Replicate experiments using orthogonal methods (e.g., isothermal titration calorimetry (ITC) vs. fluorescence quenching) .

- Meta-Analysis : Compare results with structurally analogous compounds (e.g., N-(3-Indolylacetyl)-L-Isoleucine) to identify trends in phosphorylation effects .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.